Tert-butyl 2-{[(4-benzylmorpholin-2-yl)methyl](methyl)amino}acetate
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Overview
Description
Tert-butyl 2-{(4-benzylmorpholin-2-yl)methylamino}acetate is a complex organic compound known for its diverse applications in scientific research. This compound features a tert-butyl ester group, a morpholine ring substituted with a benzyl group, and a methylamino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-{(4-benzylmorpholin-2-yl)methylamino}acetate typically involves multiple steps:
Formation of the Morpholine Ring: The initial step often involves the synthesis of the morpholine ring, which can be achieved through the reaction of diethanolamine with a suitable alkylating agent.
Benzylation: The morpholine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Methylamino Group: The benzylated morpholine is reacted with formaldehyde and a secondary amine to introduce the methylamino group.
Esterification: Finally, the compound is esterified with tert-butyl bromoacetate in the presence of a base like triethylamine to yield tert-butyl 2-{(4-benzylmorpholin-2-yl)methylamino}acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-{(4-benzylmorpholin-2-yl)methylamino}acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new chemical entities.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its morpholine ring is known to interact with various enzymes and receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. The presence of the morpholine ring and benzyl group suggests potential activity as a central nervous system agent or as a modulator of neurotransmitter systems.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile building block in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-{(4-benzylmorpholin-2-yl)methylamino}acetate involves its interaction with specific molecular targets. The morpholine ring can interact with enzyme active sites, potentially inhibiting or modulating their activity. The benzyl group may enhance binding affinity through hydrophobic interactions, while the ester group can undergo hydrolysis, releasing active metabolites.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-{(4-methylmorpholin-2-yl)methylamino}acetate
- Tert-butyl 2-{(4-phenylmorpholin-2-yl)methylamino}acetate
- Tert-butyl 2-{(4-ethylmorpholin-2-yl)methylamino}acetate
Uniqueness
Tert-butyl 2-{(4-benzylmorpholin-2-yl)methylamino}acetate is unique due to the presence of the benzyl group, which enhances its hydrophobic interactions and potentially increases its biological activity compared to similar compounds. The combination of the morpholine ring and the ester group also provides a versatile scaffold for further chemical modifications.
This detailed overview highlights the significance of tert-butyl 2-{(4-benzylmorpholin-2-yl)methylamino}acetate in various fields of research and industry, showcasing its potential and versatility
Properties
IUPAC Name |
tert-butyl 2-[(4-benzylmorpholin-2-yl)methyl-methylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-19(2,3)24-18(22)15-20(4)13-17-14-21(10-11-23-17)12-16-8-6-5-7-9-16/h5-9,17H,10-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXVMEOAMRZLSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(C)CC1CN(CCO1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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